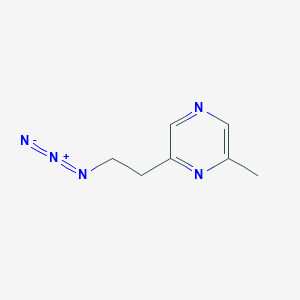

2-(2-Azidoethyl)-6-methylpyrazine

描述

属性

IUPAC Name |

2-(2-azidoethyl)-6-methylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-6-4-9-5-7(11-6)2-3-10-12-8/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYALOSZXGUPLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethyl)-6-methylpyrazine typically involves the introduction of the azido group into a preformed pyrazine ring. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide. For example, 2-(2-Bromoethyl)-6-methylpyrazine can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azides.

化学反应分析

Types of Reactions

2-(2-Azidoethyl)-6-methylpyrazine can undergo various chemical reactions, including:

Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

CuAAC: Copper(I) catalysts, alkyne substrates, and mild conditions (room temperature) are typically used.

Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions.

Substitution: Sodium azide in polar aprotic solvents like DMF.

Major Products Formed

Triazoles: Formed via CuAAC reactions.

Amines: Formed via reduction of the azido group.

Substituted Pyrazines: Formed via nucleophilic substitution reactions.

科学研究应用

2-(2-Azidoethyl)-6-methylpyrazine has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.

Bioconjugation: Employed in click chemistry for the conjugation of biomolecules.

作用机制

The mechanism of action of 2-(2-Azidoethyl)-6-methylpyrazine depends on the specific application and reaction it undergoes. In CuAAC reactions, the azido group reacts with an alkyne to form a triazole ring, facilitated by a copper(I) catalyst . The azido group can also be reduced to an amine, which can then participate in further chemical transformations .

相似化合物的比较

Structural and Functional Group Variations

Key pyrazine derivatives for comparison include:

Physicochemical Properties

- Azidoethyl Group Impact : The azide substituent increases molecular weight and polarity compared to ethyl or allyl groups. Azides also confer higher enthalpy of formation, making them energetically dense—a trait explored in propellant formulations .

- Volatility : Ethyl and allyl derivatives exhibit higher volatility, suitable for aroma applications, while azidoethyl and methoxy analogs are less volatile due to polar substituents .

Click Chemistry and Drug Development

This compound has been employed in one-pot epoxide-opening reactions with phenylpiperazines and aryl acetylenes, yielding triazole-linked dopamine D3 ligands . This method leverages the regioselectivity of CuAAC, ensuring high yields (>90%) under mild conditions .

生物活性

2-(2-Azidoethyl)-6-methylpyrazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1909316-50-2

- Molecular Formula : C8H10N4

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylpyrazine with azidoethyl halides under controlled conditions. The azide group is introduced via nucleophilic substitution reactions, which are essential for the compound's subsequent biological activity.

Anticancer Activity

Recent studies have indicated that pyrazine derivatives, including this compound, exhibit significant anticancer properties. For instance, a series of pyrazole derivatives were evaluated for their antiproliferative activity against various cancer cell lines, revealing promising results. Although specific data on this compound is limited, related compounds have shown effectiveness against colon (HT-29) and prostate (PC-3) cancer cell lines with IC50 values comparable to established chemotherapeutics like Doxorubicin .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Induction of Apoptosis : Evidence suggests that pyrazine derivatives may trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

- In Vitro Studies : A study demonstrated that pyrazine derivatives could significantly reduce cell viability in various cancer cell lines. The most effective compounds were selected for further in vivo studies, indicating the potential for this compound to be developed as an anticancer agent .

- Toxicity Assessments : In silico toxicity predictions suggest that azide-containing compounds may exhibit favorable safety profiles, although empirical data on this compound specifically is still needed .

Comparative Analysis

The biological activity of this compound can be compared with other azide-modified pyrazines and related heterocycles:

| Compound | Anticancer Activity | Mechanism of Action |

|---|---|---|

| This compound | Promising | Enzyme inhibition, apoptosis induction |

| Pyrazole Derivative A | IC50 = 6.43 µM | VEGFR-2 inhibition |

| Pyrazole Derivative B | IC50 = 9.83 µM | COX-2 inhibition |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-Azidoethyl)-6-methylpyrazine to maximize yield and purity?

- Methodological Answer :

- Catalyst Selection : Use palladium-based catalysts or copper(I)-mediated azide-alkyne cycloaddition (CuAAC) to stabilize the azide group during synthesis. This minimizes side reactions like unintended cyclization or decomposition .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are recommended to enhance solubility of intermediates, as evidenced in similar pyrazine syntheses .

- Temperature Control : Maintain reaction temperatures between 50–80°C to balance reaction kinetics and thermal stability of the azide moiety .

- Purity Monitoring : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to track reaction progress and isolate the product .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the methylpyrazine backbone and azidoethyl substituent. Compare chemical shifts to analogous compounds (e.g., 2-ethyl-3,5-dimethylpyrazine δ 2.5–3.0 ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ ionization can identify the molecular ion peak (expected m/z ≈ 179.1 for CHN) and fragment patterns for structural validation .

- FT-IR Spectroscopy : Detect the azide stretch (~2100 cm) to confirm the presence of the functional group .

Advanced Research Questions

Q. How can the reactivity of the azide group in this compound be leveraged for bioconjugation or click chemistry applications?

- Methodological Answer :

- CuAAC Reactions : React with terminal alkynes (e.g., propargyl-modified biomolecules) under Cu(I) catalysis to form stable triazole linkages. Optimize molar ratios (1:1.2 azide:alkyne) and reaction time (2–4 hours) .

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) derivatives for copper-free conjugation, ideal for in vivo studies where metal catalysts are toxic .

- Validation : Confirm conjugation efficiency via SDS-PAGE for protein complexes or MALDI-TOF MS for small-molecule adducts .

Q. What strategies mitigate instability of the azide group during long-term storage or under physiological conditions?

- Methodological Answer :

- Storage Conditions : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Avoid exposure to light or humidity .

- Stabilizers : Add radical scavengers (e.g., BHT at 0.01% w/v) to inhibit azide decomposition via radical pathways .

- In Situ Generation : Synthesize the azide precursor (e.g., 2-(2-aminoethyl)-6-methylpyrazine) and perform diazotransfer reactions immediately before use .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Conduct assays across a wide concentration range (nM–μM) to identify non-linear effects, as seen in similar pyrazine-based metabolites .

- Metabolite Profiling : Use LC-MS/MS to detect degradation products or reactive intermediates (e.g., nitrenes) that may confound activity results .

- Computational Modeling : Apply DFT calculations to predict azide group reactivity and interaction with biological targets (e.g., enzyme active sites) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for azide-containing pyrazines, while others observe negligible effects?

- Methodological Answer :

- Cell Line Variability : Test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HepG2) to account for differences in azide-metabolizing enzymes .

- Assay Interference : Control for false positives in MTT assays by confirming results with ATP-based luminescence assays, as azides can inhibit mitochondrial reductases .

- Metabolic Fate : Track intracellular conversion of the azide group to amines or other metabolites using -labeling and stable isotope tracing .

Experimental Design Considerations

Q. What in vitro models are best suited for studying the pharmacokinetics of this compound?

- Methodological Answer :

- Hepatic Microsomes : Assess phase I metabolism (e.g., CYP450-mediated oxidation) using human liver microsomes incubated with NADPH .

- Caco-2 Monolayers : Evaluate intestinal permeability and efflux ratios to predict oral bioavailability .

- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound via LC-MS to determine half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。